molecular formula C16H17NO4S B10966488 Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}thiophene-2-carboxylate

Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}thiophene-2-carboxylate

Cat. No.: B10966488
M. Wt: 319.4 g/mol
InChI Key: ZBIOBMVQGWTFJR-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate: is a complex organic compound with a molecular formula of C16H17NO4S. This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a propanoylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-methoxyphenylpropanoic acid with thionyl chloride to form 4-methoxyphenylpropanoyl chloride.

    Amidation Reaction: The 4-methoxyphenylpropanoyl chloride is then reacted with 3-amino-2-thiophenecarboxylic acid methyl ester in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes or phenyl derivatives.

Scientific Research Applications

Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenyl group and the thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)propionate: Similar structure but lacks the thiophene ring and the propanoylamino group.

    Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-phenyl-3-thiophenecarboxylate: Contains an additional phenyl group, making it bulkier and potentially altering its chemical properties.

Uniqueness

Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-2-thiophenecarboxylate is unique due to the combination of the methoxyphenyl group, the propanoylamino group, and the thiophene ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-[3-(4-methoxyphenyl)propanoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C16H17NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(18)17-13-9-10-22-15(13)16(19)21-2/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,17,18)

InChI Key

ZBIOBMVQGWTFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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